molecular formula C13H15ClO3 B2812312 2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde CAS No. 692284-10-9

2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde

Cat. No.: B2812312
CAS No.: 692284-10-9
M. Wt: 254.71
InChI Key: SJQWNHTYNOZYND-UHFFFAOYSA-N
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Description

2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde is an organic compound with a complex structure that includes a chloro group, a cyclopentyloxy group, and a methoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol .

Scientific Research Applications

2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: Another chlorinated aromatic compound with different functional groups.

    4-Chloro-2-methoxybenzaldehyde: Similar structure but lacks the cyclopentyloxy group.

    2-Chloro-5-methoxybenzaldehyde: Similar structure but lacks the cyclopentyloxy group.

Uniqueness

2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-chloro-4-cyclopentyloxy-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-16-12-6-9(8-15)11(14)7-13(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQWNHTYNOZYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Cl)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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